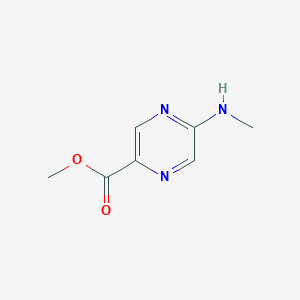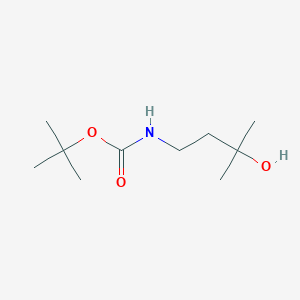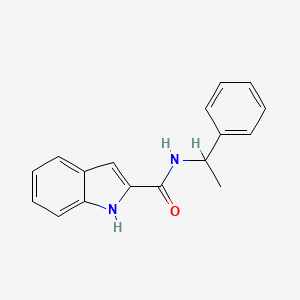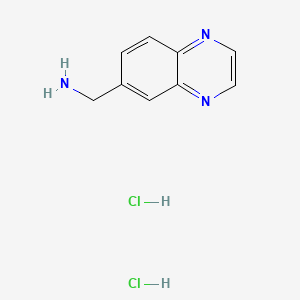
Quinoxalin-6-ylmethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-6-ylmethanamine dihydrochloride (CAS Number: 1276056-88-2) is a chemical compound with the following structure:
C9H9N3⋅2HCl
It consists of a quinoxaline ring fused to a methanamine moiety. The compound is typically found as a white solid. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: The synthetic routes for Quinoxalin-6-ylmethanamine dihydrochloride involve the condensation of appropriate starting materials. One common method is the reaction between quinoxaline and formaldehyde in the presence of hydrochloric acid. The resulting intermediate undergoes further steps to yield the dihydrochloride salt.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Chemical Reactions Analysis
Reactivity: Quinoxalin-6-ylmethanamine dihydrochloride can participate in various chemical reactions:
Reduction: It can be reduced to form the corresponding amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Oxidation: Oxidation of the compound may lead to the formation of quinoxaline derivatives.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields the corresponding quinoxalin-6-ylmethanamine.
- Substitution reactions lead to various substituted derivatives.
Scientific Research Applications
Quinoxalin-6-ylmethanamine dihydrochloride finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Quinoxalin-6-ylmethanamine dihydrochloride shares similarities with related compounds such as quinoxaline derivatives and other aminoalkyl compounds. Its uniqueness lies in the combination of quinoxaline and methanamine moieties.
Properties
Molecular Formula |
C9H11Cl2N3 |
|---|---|
Molecular Weight |
232.11 g/mol |
IUPAC Name |
quinoxalin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-5H,6,10H2;2*1H |
InChI Key |
IWSAABROHGNSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
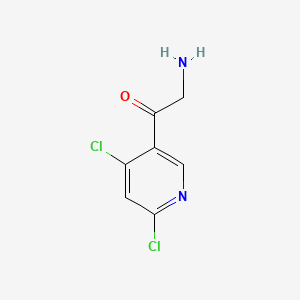
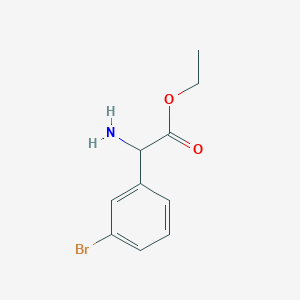
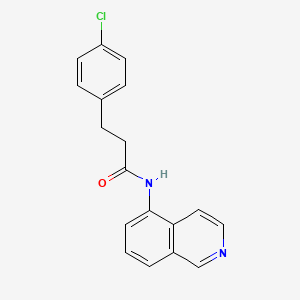
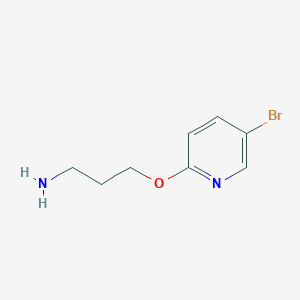
![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/structure/B13580596.png)

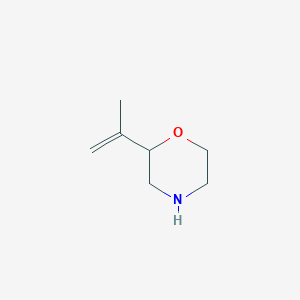

![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
